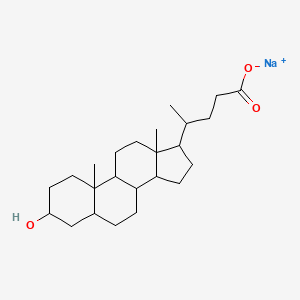
Sodiumlithocholate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Sodiumlithocholate can be synthesized from lithocholic acid through a neutralization reaction with sodium hydroxide. The reaction typically involves dissolving lithocholic acid in a suitable solvent, such as ethanol, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where lithocholic acid and sodium hydroxide are mixed under controlled conditions. The product is then purified through crystallization or other separation techniques to ensure high purity .
化学反応の分析
Types of Reactions: Sodiumlithocholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more hydrophilic derivatives.
Reduction: Reduction reactions can modify its hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups to enhance its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered hydrophilicity and biological activity .
科学的研究の応用
Sodiumlithocholate has a wide range of applications in scientific research:
作用機序
The mechanism of action of sodiumlithocholate involves its interaction with cellular membranes and proteins. It enhances drug absorption by increasing membrane fluidity and forming micelles that solubilize hydrophobic drugs . This compound also interacts with nuclear receptors such as the vitamin D receptor and pregnane X receptor, influencing gene expression and metabolic pathways .
類似化合物との比較
- Sodium deoxycholate
- Sodium cholate
- Sodium taurocholate
Comparison: Sodiumlithocholate is unique due to its specific hydroxylation pattern and its ability to form stable supramolecular structures. Compared to sodium deoxycholate and sodium cholate, this compound has a higher tendency to form micelles and enhance drug permeability . Its interaction with nuclear receptors also sets it apart from other bile salts .
特性
分子式 |
C24H39NaO3 |
|---|---|
分子量 |
398.6 g/mol |
IUPAC名 |
sodium;4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C24H40O3.Na/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3;/h15-21,25H,4-14H2,1-3H3,(H,26,27);/q;+1/p-1 |
InChIキー |
AECTYFQKWPXOSR-UHFFFAOYSA-M |
正規SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B15125269.png)

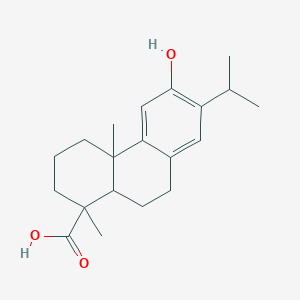
![Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B15125274.png)
![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)
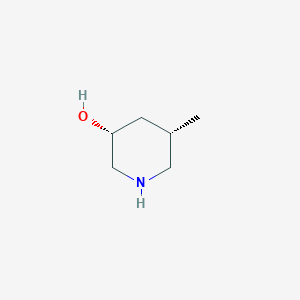
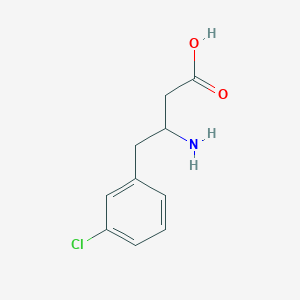
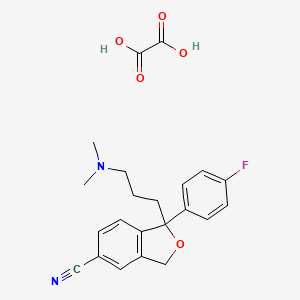
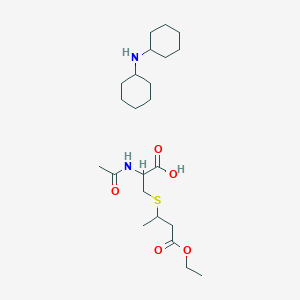
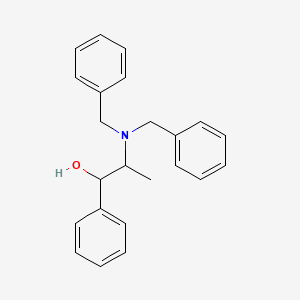
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one](/img/structure/B15125315.png)
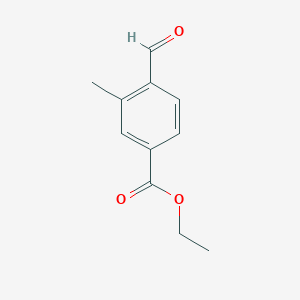
![8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B15125323.png)
![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B15125337.png)
